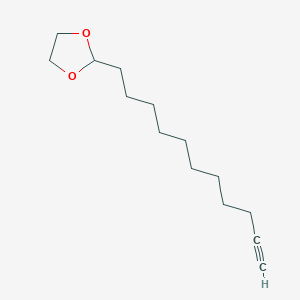
1,3-Dioxolane, 2-(10-undecynyl)-
Vue d'ensemble
Description
1,3-Dioxolane, 2-(10-undecynyl)- is an organic compound with the molecular formula C14H24O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by the presence of a dioxolane ring substituted with a 10-undecynyl group. Dioxolanes are known for their stability and versatility in various chemical reactions, making them valuable in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized through the acetalization of carbonyl compounds with vicinal diols. For 1,3-Dioxolane, 2-(10-undecynyl)-, the synthesis involves the reaction of a carbonyl compound with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically proceeds under reflux conditions, with the continuous removal of water to drive the equilibrium towards the formation of the dioxolane .
Industrial Production Methods
Industrial production of 1,3-dioxolanes often employs similar methods, with the use of efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide . These catalysts facilitate the acetalization process under mild conditions, ensuring high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane, 2-(10-undecynyl)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, Zn/HCl
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or cleavage products, while reduction typically yields alcohols .
Applications De Recherche Scientifique
1,3-Dioxolane, 2-(10-undecynyl)- has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane, 2-(10-undecynyl)- involves its ability to form stable acetal or ketal structures. These structures protect carbonyl groups from unwanted reactions, allowing selective transformations of other functional groups . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring.
1,2-Dioxolane:
Tetrahydrofuran (THF): Related by the replacement of a methylene group with an oxygen atom.
Uniqueness
Propriétés
IUPAC Name |
2-undec-10-ynyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h1,14H,3-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKWQQAAQUWTDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCC1OCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453901 | |
| Record name | 1,3-Dioxolane, 2-(10-undecynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79918-85-7 | |
| Record name | 1,3-Dioxolane, 2-(10-undecynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



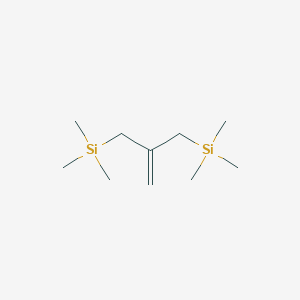
![1-[4-(Morpholin-4-yl)phenyl]propan-1-one](/img/structure/B3057299.png)
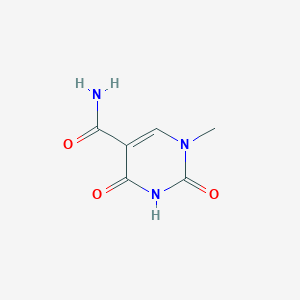
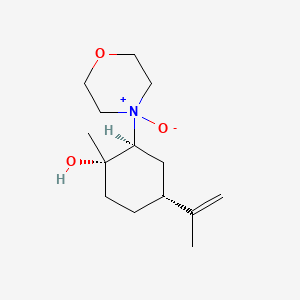
![4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate](/img/structure/B3057303.png)
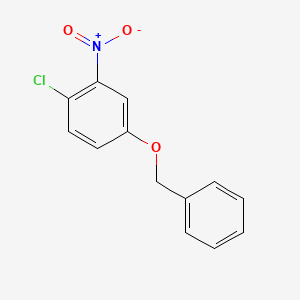


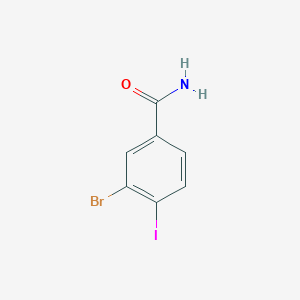

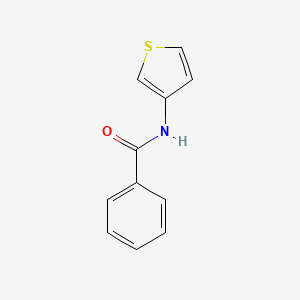
![Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester](/img/structure/B3057314.png)

